N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core, a morpholine group, and a phenylacetamide moiety, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride typically involves multiple steps. One common approach is to start with 6-methoxybenzo[d]thiazole-2-amine, which is then reacted with 3-morpholinopropylamine to form the intermediate compound. This intermediate is then acylated with phenylacetyl chloride to yield the final product. The reaction conditions usually require the use of a suitable solvent, such as dichloromethane or dimethylformamide, and a base, such as triethylamine, to neutralize the hydrochloride formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow chemistry and automated synthesis platforms can be employed to ensure consistent quality and reduce production time. Purification methods such as recrystallization or column chromatography would be used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed on the morpholine group or the phenylacetamide moiety.
Substitution: Substitution reactions can occur at different positions on the benzothiazole ring or the morpholine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidation of the benzothiazole ring can lead to the formation of sulfones, sulfoxides, and other oxidized derivatives.
Reduction: Reduction of the morpholine group can yield amines, while reduction of the phenylacetamide moiety can produce amides and amines.
Substitution: Substitution reactions can result in the formation of various derivatives with different substituents on the benzothiazole ring or the morpholine group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with potential biological activity.
Biology: In biological research, this compound has shown promise as an inhibitor of certain enzymes or receptors. Its ability to interact with biological targets makes it a valuable tool for studying biological processes and developing new therapeutic agents.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to modulate biological targets can be harnessed to create treatments for various diseases, including cancer and inflammatory conditions.
Industry: In industry, this compound can be used as an intermediate in the synthesis of other chemicals. Its versatility and reactivity make it a valuable component in the production of various products.
Mechanism of Action
The mechanism by which N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: This compound lacks the morpholine group and has different biological activity.
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-2-phenylacetamide: Similar to the target compound but with a piperidine group instead of morpholine.
N-(6-fluoro-benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide: Similar structure but with a fluorine atom on the benzothiazole ring.
Uniqueness: The presence of the morpholine group in N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride distinguishes it from similar compounds and contributes to its unique biological and chemical properties.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-28-19-8-9-20-21(17-19)30-23(24-20)26(11-5-10-25-12-14-29-15-13-25)22(27)16-18-6-3-2-4-7-18;/h2-4,6-9,17H,5,10-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGQOCNNBKCGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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